N-(3-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14(29)24-15-6-5-7-16(12-15)25-19(30)13-33-23-27-20-17-8-3-4-9-18(17)26-21(20)22(31)28(23)10-11-32-2/h3-9,12,26H,10-11,13H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMLTGOGZYMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrimidoindole core : This central framework is known for its diverse biological activities.
- Methoxyethyl and methoxyphenyl groups : These substituents may influence the compound's solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 422.50 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : Binding to receptors may induce conformational changes that affect signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, Mannich bases derived from similar structures have shown significant cytotoxicity against human cancer cell lines such as HeLa and HepG2 .
- Antimicrobial Properties : The compound may possess antimicrobial activity against bacterial and fungal strains. Similar pyrimidoindole derivatives have demonstrated efficacy against pathogens like Xanthomonas axonopodis and Alternaria solani .
- Anti-inflammatory Effects : Compounds with related structures have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A study highlighted the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like 5-fluorouracil .
- Antimicrobial Evaluation : Another research focused on synthesizing and evaluating derivatives for their antimicrobial activity. The findings revealed that some compounds displayed promising inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Core Modifications
The pyrimido[5,4-b]indole core is a common feature among analogs. Key structural variations include:
- Substituents at Position 3: Target Compound: 2-Methoxyethyl group (polar, ether-containing). Compound 27 (): Isopentyl group (lipophilic, branched alkyl). Compound 32 (): tert-Butyl group (bulky, highly lipophilic). CAS 536706-70-4 (): 3-Methoxyphenyl group (aromatic, electron-rich). CAS 537667-98-4 (): 3-Methyl group (small, nonpolar) .
- Acetamide Side Chain Variations: Target Compound: 3-Acetamidophenyl (hydrogen-bond donor/acceptor via acetamide). CAS 537667-98-4: 4-Trifluoromethoxyphenyl (electron-withdrawing, enhances metabolic stability). Compound 33 (): Tetrahydrofuran-2-ylmethyl (polar, cyclic ether) .
Key Physicochemical Properties
*Estimated using fragment-based calculations.
Hypothesized Bioactivity
Based on structurally related compounds:
- TLR4 Ligands : Compounds with pyrimidoindole cores (e.g., ) show TLR4 antagonism. The target compound’s 2-methoxyethyl group may enhance solubility, improving bioavailability compared to lipophilic analogs like Compound 32 .
- Kinase Inhibition : Acetamide-linked pyrimidoindoles (e.g., ) inhibit kinases via H-bonding with the acetamide group. The 3-acetamidophenyl substituent in the target compound could strengthen target engagement .
- Metabolic Stability : The trifluoromethoxy group in CAS 537667-98-4 () resists oxidative metabolism. The target compound’s methoxyethyl group may offer similar stability advantages over alkyl chains .
Comparison with Non-Pyrimidoindole Analogs
- Triazole-Based Analogs (): Replace pyrimidoindole with a 1,2,4-triazole core. These compounds may exhibit divergent target profiles due to altered hydrogen-bonding and steric properties.
- Oxadiazole Derivatives (): Feature a 1,3,4-oxadiazole ring. The sulfanyl-acetamide motif is retained, but the indole-oxadiazole hybrid may prioritize different biological pathways (e.g., antimicrobial activity) .
Q & A
Q. What are the key steps in synthesizing N-(3-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions:
- Core framework construction : Formation of the pyrimido[5,4-b]indole core via condensation of substituted indole precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol or toluene, 80–100°C) .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, often using thiourea or potassium thioacetate in polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 3-acetamidophenylacetic acid derivatives using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyethyl group at δ 3.2–3.5 ppm; acetamide proton at δ 2.1 ppm) .
- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ at m/z 509.17) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL in water) but soluble in DMSO (≥10 mg/mL) and DMF. Solubility improves in methanol/water mixtures (1:1) at pH 6–7 .
- Stability : Degrades at pH <3 (acidic hydrolysis of acetamide) and >10 (base-catalyzed sulfanyl group oxidation). Stable at −20°C in anhydrous DMSO for ≥6 months .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the sulfanylation step?
- Variable optimization : Use Design of Experiments (DoE) to test temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% CuI) .
- Kinetic monitoring : In situ FTIR or LC-MS to track reaction progress and minimize side products (e.g., over-oxidation of sulfanyl groups) .
- Continuous-flow synthesis : Microreactors with controlled residence time (5–10 min) improve yield by 15–20% compared to batch methods .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to reduce variability .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidized sulfanyl derivatives) that may confound activity results .
- Molecular docking : Predict binding interactions with targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina, correlating docking scores with IC50 values .
Q. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?
- Kinase profiling : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., JAK2, EGFR) .
- Crystallography : Co-crystallization with target kinases (e.g., PDB deposition) to visualize binding modes of the pyrimidoindole core and sulfanyl-acetamide side chain .
- Phosphoproteomics : SILAC-based mass spectrometry to quantify changes in phosphorylation downstream of target inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
